(R,R)-THC

Catalog No.
S1930951
CAS No.
221368-54-3
M.F
C22H24O2
M. Wt
320.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R,R)-THC

CAS Number

221368-54-3

Product Name

(R,R)-THC

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N

SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O

Description

(R,R)-5,11-diethyl-5,6,11,12-tetrahydro-2,8-chrysenediol is a carbotetracyclic compound that is 5,6,11,12-tetrahydrochrysene substituted by hydroxy groups at positions 2 and 8 and by ethyl groups at positions 5 and 11 (the 5R,11R-stereoisomer). It is an agonist of ER-alpha and antagonist of ER-beta receptors. It has a role as an estrogen receptor antagonist, an estrogen receptor agonist, a geroprotector and a neuroprotective agent. It is a carbotetracyclic compound and a polyphenol.

(R,R)-Tetrahydrocannabinol is a stereoisomer of tetrahydrocannabinol, which is the principal psychoactive compound found in cannabis. This compound exhibits a unique configuration at its chiral centers, specifically at the 9 and 10 positions of the cyclohexene ring. The (R,R) configuration is significant as it influences the compound's interaction with cannabinoid receptors in the human body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and memory.

, similar to its other isomers. Notable reactions include:

  • Isomerization: (R,R)-Tetrahydrocannabinol can isomerize to (R,S)-tetrahydrocannabinol or (S,S)-tetrahydrocannabinol under certain conditions, particularly through heat or acidic catalysis .
  • Oxidation: The compound can be oxidized to form cannabinol, which is a degradation product that lacks psychoactive effects .
  • Decarboxylation: When heated, tetrahydrocannabinolic acid (the precursor to tetrahydrocannabinol) undergoes decarboxylation to yield (R,R)-tetrahydrocannabinol .

(R,R)-Tetrahydrocannabinol exhibits various biological activities primarily through its interaction with cannabinoid receptors. It has been shown to:

  • Induce Psychoactive Effects: Binding to CB1 receptors in the central nervous system results in psychoactive effects such as euphoria and altered sensory perception .
  • Modulate Pain and Inflammation: Interaction with CB2 receptors can lead to anti-inflammatory effects, making it a potential candidate for pain management therapies .
  • Stimulate Appetite: This compound is known for its ability to stimulate appetite, which has therapeutic implications for patients undergoing chemotherapy or suffering from conditions like AIDS .

The synthesis of (R,R)-tetrahydrocannabinol can be achieved through several methods:

  • Total Synthesis: A total synthesis approach involves constructing the compound from simpler organic molecules. One reported method includes an intramolecular alkyl lithium reaction followed by ether formation using tosyl chloride .
  • Biosynthesis in Cannabis: In nature, (R,R)-tetrahydrocannabinol is produced from cannabigerolic acid through enzymatic cyclization by THC acid synthase. This process involves the initial formation of tetrahydrocannabinolic acid, which decarboxylates to yield tetrahydrocannabinol upon heating .

(R,R)-Tetrahydrocannabinol has several applications in both medicinal and recreational contexts:

  • Medical Use: It is utilized in managing chemotherapy-induced nausea and vomiting and stimulating appetite in patients with AIDS-related anorexia. Synthetic formulations such as dronabinol and nabilone are FDA-approved for these indications .
  • Recreational Use: As a psychoactive substance, it is commonly consumed for its euphoric effects and is often delivered via smoking or vaporization of cannabis products.

Research indicates that the biological activity of (R,R)-tetrahydrocannabinol is highly stereochemistry-dependent. Studies have shown that:

  • The binding affinity of (R,R)-tetrahydrocannabinol for CB1 receptors is significantly higher than that of its stereoisomers, leading to more pronounced psychoactive effects .
  • Interaction with other receptor systems has also been observed, suggesting potential off-target effects that could influence therapeutic outcomes.

(R,R)-Tetrahydrocannabinol shares structural similarities with several other cannabinoids. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Delta-8-TetrahydrocannabinolIsomer of THCLess potent psychoactive effects than Delta-9-Tetrahydrocannabinol.
CannabidiolNon-psychoactiveExhibits anti-inflammatory properties without psychoactivity.
CannabinolDegradation productLacks psychoactive effects; formed through oxidation of THC.
Cannabigerolic AcidPrecursorActs as a biosynthetic precursor for various cannabinoids including THC.

The uniqueness of (R,R)-tetrahydrocannabinol lies in its specific stereochemical configuration that enhances its binding affinity for cannabinoid receptors compared to other cannabinoids.

Historical Synthetic Routes

The development of tetrahydrocannabinol synthetic methodologies traces back to the pioneering work of the 1940s, when researchers first attempted to elucidate the structure and prepare synthetic cannabinoids. The early synthetic efforts laid the foundation for modern cannabinoid chemistry and established fundamental principles that continue to guide contemporary synthetic strategies.

Adams-Todd Synthesis (1940-1942)

The Adams-Todd synthesis represents the earliest systematic approach to cannabinoid synthesis, developed independently by Roger Adams at the University of Illinois and Alexander Todd at the University of Cambridge [2] [3]. This foundational work emerged from efforts to identify the active constituents of cannabis and establish their chemical structures through synthetic validation.

The Adams-Todd approach utilized a multistep process beginning with the synthesis of cannabinol as a key intermediate. The methodology involved the condensation of olivetol with various monoterpenoid precursors, followed by cyclization reactions to form the tricyclic cannabinoid framework [4]. The synthetic route employed traditional organic chemistry techniques available in the 1940s, including Friedel-Crafts acylations and acid-catalyzed cyclizations.

A significant discovery during this work was the identification of racemic Δ6a,10a-tetrahydrocannabinol as a biologically active intermediate. This compound demonstrated cannabinoid activity in the dog ataxia assay, establishing the importance of the tetrahydrocannabinol skeleton for biological function [3]. The finding was particularly noteworthy because natural Δ9-THC had not yet been isolated, making this synthetic intermediate valuable for early pharmacological studies.

The Adams-Todd synthesis contributed several important insights to cannabinoid chemistry. First, it established that the tricyclic structure was essential for cannabinoid activity. Second, it demonstrated that synthetic cannabinoids could exhibit biological activity comparable to natural extracts. Third, it provided the first systematic approach to preparing cannabinoid analogues for structure-activity relationship studies [4].

Mechoulam-Gaoni Synthesis (1965)

The Mechoulam-Gaoni synthesis marked a revolutionary advance in cannabinoid chemistry, representing the first total synthesis of natural (−)-Δ9-THC [2] [5]. This work was conducted by Raphael Mechoulam and Yehiel Gaoni at the Hebrew University of Jerusalem and established the foundation for modern cannabinoid synthetic chemistry.

The synthetic strategy employed a biomimetic approach, utilizing the condensation of olivetol with p-mentha-2,8-dien-1-ol in the presence of p-toluenesulfonic acid as catalyst [6] [7]. This methodology was inspired by the proposed biosynthetic pathway for cannabinoid formation in the cannabis plant, making it both chemically elegant and biologically relevant.

The reaction mechanism proceeds through the formation of a carbocationic intermediate at the terpenoid precursor, followed by electrophilic aromatic substitution at the olivetol resorcinol ring. The subsequent cyclization occurs through intramolecular attack of the phenolic oxygen on the developing carbocation, establishing the characteristic pyran ring of the tetrahydrocannabinol structure [7].

The Mechoulam-Gaoni synthesis achieved yields of 30-45% under optimized conditions, representing a significant improvement over earlier synthetic attempts [6]. The methodology also demonstrated excellent regioselectivity, preferentially forming the desired regioisomer over potential alternatives. However, the synthesis suffered from the formation of multiple stereoisomers, requiring careful purification to obtain the desired (R,R)-configuration.

The stereochemical outcome of the Mechoulam-Gaoni synthesis was determined by the facial selectivity of the cyclization reaction. The approach of the phenolic oxygen to the carbocationic center preferentially occurs from the less hindered face, leading to the formation of the trans-configured product with (R,R)-stereochemistry at the C6a and C10a positions [3].

Razdan One-Step Synthesis (1974)

The Razdan synthesis, developed by Raj Razdan and coworkers, represented a significant refinement of the Mechoulam-Gaoni approach, introducing improved reaction conditions and enhanced selectivity [7] [8]. This methodology addressed several limitations of the original synthesis, particularly the formation of unwanted side products and the need for harsh reaction conditions.

The key innovation of the Razdan synthesis was the replacement of p-toluenesulfonic acid with boron trifluoride etherate as the Lewis acid catalyst [7]. This change provided several advantages: milder reaction conditions, improved regioselectivity, and reduced formation of bis-adducts and iso-THC derivatives. The use of anhydrous magnesium sulfate as a drying agent further enhanced the reaction efficiency by preventing acid-catalyzed decomposition pathways.

The reaction mechanism in the Razdan synthesis follows a similar pathway to the Mechoulam-Gaoni approach but with enhanced control over the carbocationic intermediates. The Lewis acid catalyst coordinates to the alkene functionality of the monoterpenoid precursor, activating it toward nucleophilic attack by the olivetol phenolic system. The subsequent cyclization occurs with high stereoselectivity, favoring the formation of the (R,R)-configured product [8].

The Razdan synthesis achieved isolated yields of approximately 50%, representing a substantial improvement over earlier methods [7]. The methodology also demonstrated superior chemoselectivity, with minimal formation of the thermodynamically favored Δ8-THC isomer. This selectivity was attributed to the milder reaction conditions, which prevented the acid-catalyzed isomerization of the initially formed Δ9-THC product.

Despite its improvements, the Razdan synthesis still faced challenges with product purification and the formation of minor side products. The methodology required careful control of reaction temperature and time to prevent overreaction and maintain selectivity. Additionally, the use of boron trifluoride etherate necessitated anhydrous conditions and specialized handling procedures [7].

Impact and Legacy of Historical Methods

The historical synthetic routes established fundamental principles that continue to influence modern cannabinoid synthesis. These early methodologies demonstrated the importance of biomimetic approaches, the utility of Lewis acid catalysis, and the challenges associated with stereochemical control in complex natural product synthesis.

The Adams-Todd synthesis established the feasibility of preparing cannabinoid structures through synthetic chemistry and provided the first systematic approach to structure-activity relationships. The Mechoulam-Gaoni synthesis demonstrated the power of biomimetic strategies and established the standard synthetic route that remains in use today. The Razdan synthesis showed how careful optimization of reaction conditions could significantly improve synthetic efficiency and selectivity.

These historical methods also highlighted persistent challenges in cannabinoid synthesis, including the need for improved stereochemical control, the formation of unwanted regioisomers, and the difficulties associated with purification of closely related products. These challenges motivated the development of more sophisticated synthetic approaches that characterize contemporary cannabinoid chemistry.

Contemporary Synthetic Approaches

Modern synthetic methodologies for (R,R)-tetrahydrocannabinol have evolved significantly from historical approaches, incorporating advanced catalytic systems, process intensification techniques, and sophisticated stereochemical control mechanisms. These contemporary approaches address the limitations of earlier methods while meeting the demands of pharmaceutical-scale production.

Precursors and Starting Materials

Contemporary synthetic approaches utilize a diverse range of starting materials and precursors, selected based on availability, cost, and synthetic efficiency. The choice of precursors significantly influences the overall synthetic strategy, reaction conditions, and final product stereochemistry.

Olivetol and Derivatives

Olivetol (5-pentylbenzene-1,3-diol) remains the primary aromatic precursor for tetrahydrocannabinol synthesis [9] [10]. This compound serves as the biosynthetic precursor in cannabis plants and provides the characteristic resorcinol moiety essential for cannabinoid receptor binding. Contemporary synthetic approaches utilize both natural and synthetic olivetol, with synthetic routes offering advantages in terms of cost and scalability.

The biosynthetic production of olivetol has been achieved through engineered microbial systems, particularly Escherichia coli expressing the cannabis tetraketide synthase and olivetolic acid cyclase enzymes [11] [12]. This approach produces olivetolic acid, which can be decarboxylated to olivetol under mild conditions. The biosynthetic route offers advantages in terms of stereochemical purity and environmental sustainability.

Synthetic olivetol is typically prepared through traditional organic synthesis routes, including the alkylation of resorcinol derivatives with pentyl halides or the reduction of corresponding ketone precursors. Recent advances have focused on developing more efficient synthetic routes that minimize the number of steps and improve overall yields [11].

Monoterpenoid Precursors

The choice of monoterpenoid precursors significantly influences the stereochemical outcome of the synthesis. Contemporary approaches utilize a range of terpenoid starting materials, each offering distinct advantages and limitations.

(−)-Verbenol and related bicyclic monoterpenoids offer alternative synthetic routes with different stereochemical requirements [6] [7]. These precursors can provide access to specific stereoisomers through controlled reaction conditions and offer advantages in terms of regioselectivity and stereochemical control.

Recent developments have focused on the use of more readily available and cost-effective monoterpenoid precursors, including synthetic analogues and derivatives that can be prepared from commodity chemicals. These approaches aim to reduce the dependence on natural product precursors and improve the overall economics of the synthetic process [15].

Cannabidiol as a Precursor

Cannabidiol (CBD) has emerged as an important precursor for tetrahydrocannabinol synthesis, particularly in contemporary flow chemistry approaches [15] [16]. CBD can be converted to tetrahydrocannabinol through acid-catalyzed cyclization reactions, offering a biomimetic approach that parallels natural biosynthetic pathways.

The use of CBD as a precursor offers several advantages, including ready availability from hemp sources, well-established purification methods, and the ability to produce multiple THC isomers through controlled reaction conditions. The CBD-to-THC conversion can be achieved using various acidic catalysts, including Lewis acids, Brønsted acids, and supported catalysts [15].

The reaction mechanism involves the protonation of the CBD alkene functionality, followed by intramolecular cyclization to form the characteristic pyran ring of tetrahydrocannabinol. The reaction conditions can be optimized to favor the formation of specific THC isomers, including Δ8-THC and Δ9-THC, depending on the intended application [15].

Key Reaction Intermediates

Contemporary synthetic approaches have identified several key reaction intermediates that play crucial roles in determining the efficiency and selectivity of tetrahydrocannabinol synthesis. Understanding and controlling these intermediates is essential for optimizing synthetic outcomes.

Carbocationic Intermediates

The formation and control of carbocationic intermediates represents a central challenge in tetrahydrocannabinol synthesis. These intermediates are typically generated through the protonation or Lewis acid activation of monoterpenoid precursors, leading to the formation of highly reactive carbocations that undergo subsequent cyclization reactions [6] [7].

The stability and reactivity of carbocationic intermediates depends on several factors, including the nature of the acid catalyst, reaction temperature, and the presence of coordinating solvents or additives. Contemporary approaches have focused on developing catalytic systems that provide precise control over carbocation formation and reactivity.

Flow chemistry approaches have proven particularly effective for controlling carbocationic intermediates, as the continuous mixing and short residence times prevent the accumulation of reactive species and minimize side reactions [6] [15]. The use of microreactor technology allows for precise temperature control and rapid mixing, further enhancing the selectivity of carbocation-mediated reactions.

Phenolic Coupling Intermediates

The coupling of phenolic and terpenoid components represents another critical class of reaction intermediates in tetrahydrocannabinol synthesis. These intermediates are formed through the nucleophilic attack of phenolic oxygen atoms on electrophilic centers, leading to the formation of carbon-oxygen bonds characteristic of the cannabinoid structure [7].

The regioselectivity of phenolic coupling can be controlled through the choice of catalyst, reaction conditions, and substrate structure. Contemporary approaches have developed sophisticated catalytic systems that provide high levels of regiocontrol, minimizing the formation of unwanted regioisomers and improving overall synthetic efficiency.

The use of protecting groups and directing groups has also proven effective for controlling phenolic coupling selectivity. These approaches allow for the temporary modification of substrate reactivity, enabling selective bond formation at desired positions while preventing unwanted side reactions [17].

Cyclization Intermediates

The cyclization of linear precursors to form the characteristic tricyclic structure of tetrahydrocannabinol involves the formation of several key intermediates. These intermediates undergo ring-closing reactions under the influence of acid catalysts, leading to the formation of the pyran ring characteristic of the cannabinoid structure [6] [7].

The stereochemistry of cyclization intermediates is crucial for determining the final stereochemical outcome of the synthesis. Contemporary approaches have developed methods for controlling the conformation and reactivity of these intermediates, leading to improved stereoselectivity and reduced formation of unwanted stereoisomers.

Computational studies have provided valuable insights into the structure and reactivity of cyclization intermediates, guiding the development of more efficient synthetic strategies. These studies have identified key transition states and reaction pathways, enabling the rational design of improved synthetic methodologies [18].

Purification Techniques

The purification of (R,R)-tetrahydrocannabinol from synthetic mixtures represents a critical challenge due to the structural similarity of cannabinoid isomers and the presence of closely related impurities. Contemporary approaches have developed sophisticated purification techniques that address these challenges while meeting pharmaceutical purity standards.

Chromatographic Purification

Flash chromatography remains the most widely used purification technique for tetrahydrocannabinol synthesis, with reversed-phase C18 columns providing excellent resolution of cannabinoid isomers [19] [20]. Contemporary approaches utilize optimized solvent systems, typically methanol-water gradients, to achieve baseline separation of target compounds from impurities.

The development of specialized cannabinoid purification columns has significantly improved separation efficiency and reduced solvent consumption. These columns incorporate modified stationary phases designed specifically for cannabinoid separations, providing enhanced selectivity and resolution [20].

Preparative-scale chromatography has been developed for pharmaceutical production, with columns capable of processing kilogram quantities of crude synthetic mixtures. These systems incorporate automated fraction collection, real-time monitoring, and recycle capabilities to maximize product recovery and purity [19].

Supercritical Fluid Chromatography

Supercritical fluid chromatography (SFC) has emerged as an important purification technique for tetrahydrocannabinol synthesis, offering advantages in terms of environmental sustainability and separation efficiency [19]. SFC systems utilize supercritical carbon dioxide as the mobile phase, eliminating the need for organic solvents and reducing environmental impact.

The use of modified carbon dioxide with alcohol cosolvents provides excellent selectivity for cannabinoid separations, with the ability to separate closely related isomers and impurities. SFC systems also offer advantages in terms of processing speed and product recovery, making them attractive for pharmaceutical applications [19].

Chiral SFC has been developed for the separation of cannabinoid enantiomers, utilizing chiral stationary phases to achieve baseline resolution of stereoisomers. These systems are particularly valuable for the purification of enantiopure (R,R)-tetrahydrocannabinol from synthetic mixtures containing multiple stereoisomers [21].

Crystallization and Precipitation

Traditional crystallization techniques have been adapted for tetrahydrocannabinol purification, with the development of optimized solvent systems and crystallization conditions. These approaches offer advantages in terms of scalability and cost-effectiveness, making them attractive for large-scale pharmaceutical production [22].

The formation of crystalline derivatives, including salts and complexes, has been explored as a means of improving purification efficiency and product stability. These approaches allow for the selective crystallization of target compounds while leaving impurities in solution [22].

Controlled precipitation techniques have been developed for the purification of tetrahydrocannabinol from complex synthetic mixtures. These approaches utilize carefully controlled changes in solvent composition, temperature, or pH to selectively precipitate target compounds while maintaining impurities in solution [22].

Enantioselective Synthesis Strategies

The development of enantioselective synthetic methodologies for (R,R)-tetrahydrocannabinol represents a significant advancement in cannabinoid chemistry, addressing the need for stereochemically pure compounds for pharmaceutical applications. These approaches utilize sophisticated catalytic systems and chiral auxiliaries to achieve high levels of stereochemical control.

N-Heterocyclic Carbene Catalysis

N-heterocyclic carbene (NHC) catalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrocannabinol derivatives, offering unique reactivity patterns and excellent stereochemical control [14] [23]. The approach developed by Lupton and coworkers represents a significant advancement in asymmetric cannabinoid synthesis.

The synthetic strategy utilizes an enantioselective NHC-catalyzed (4+2) annulation between donor-acceptor cyclobutanes and cinnamoyl fluorides to construct highly enantioenriched cyclohexyl β-lactone intermediates [14]. This key transformation establishes the stereochemical framework that ultimately leads to the desired (R,R)-configuration in the final tetrahydrocannabinol product.

The reaction mechanism involves the formation of a chiral NHC-substrate complex, which undergoes a formal [4+2] cycloaddition with excellent enantioselectivity. The resulting β-lactone intermediate contains the essential stereochemical information required for the subsequent elaboration to tetrahydrocannabinol. The use of chiral NHC catalysts provides precise control over the stereochemical outcome, leading to products with excellent enantiomeric excess [14].

The synthesis proceeds through a series of well-defined transformations, including β-lactone alcoholysis, oxidation, dual decarboxylation, and trimethylation, ultimately leading to the formation of (−)-Δ8-THC in eight steps from the initial cinnamic acid precursor [14]. The conversion to (−)-Δ9-THC is achieved through established isomerization chemistry, providing access to both major THC isomers through a common synthetic pathway.

The NHC-catalyzed approach offers several advantages over traditional synthetic methodologies. The high enantioselectivity achieved through chiral catalyst control eliminates the need for classical resolution techniques, improving overall synthetic efficiency. The modular nature of the approach allows for the preparation of diverse cannabinoid analogues through variation of the substrate structures [14].

Asymmetric Diels-Alder Reactions

Asymmetric Diels-Alder reactions have been extensively investigated for the enantioselective synthesis of tetrahydrocannabinol derivatives, offering a powerful method for constructing the characteristic cyclohexene ring system with controlled stereochemistry [17] [24] [25].

The approach developed by Pauvert and Charette utilizes an enantioselective Diels-Alder reaction catalyzed by a prolinol-based catalyst to provide cyclohexene carbaldehyde intermediates in good yield and high enantiomeric excess [17]. The key transformation involves the cycloaddition of appropriately substituted dienes with electron-deficient dienophiles, leading to the formation of the cyclohexene ring system characteristic of tetrahydrocannabinol.

The catalytic system employs a chiral prolinol derivative as the catalyst, which forms a covalent intermediate with the aldehyde dienophile through imine formation. This intermediate undergoes cycloaddition with the diene component, with the chiral catalyst controlling the facial selectivity of the reaction. The resulting cyclohexene carbaldehyde intermediate contains the essential stereochemical information required for the subsequent elaboration to tetrahydrocannabinol [17].

The synthetic strategy addresses several challenges associated with traditional Diels-Alder approaches, including the optimization of substituted resorcinol protecting groups to avoid harsh deprotection conditions. The use of acid-stable protecting groups is particularly important due to the sensitivity of the resorcinol moiety to acidic conditions [17].

The Evans-Shaughnessy-Barnes approach represents an earlier application of asymmetric Diels-Alder methodology to cannabinoid synthesis, utilizing Cu(II)-bisoxazoline catalysts to achieve enantioselective cycloaddition reactions [7]. This approach demonstrated the feasibility of using chiral Lewis acid catalysts for cannabinoid synthesis, though with more limited substrate scope and lower enantioselectivity compared to contemporary methodologies.

Brønsted Acid Catalyzed Asymmetric Synthesis

Brønsted acid catalyzed asymmetric synthesis has emerged as a powerful strategy for the enantioselective construction of tetrahydrocannabinol derivatives, particularly for the formation of cis-configured products [24]. The approach developed by Schneider and coworkers represents a significant advancement in asymmetric cannabinoid synthesis.

The methodology utilizes strongly acidic chiral imidodiphosphorimidates (IDPis) as catalysts for the asymmetric cyclization of 1-aryl terpenols to afford enantiomerically enriched Δ9-cis-tetrahydrocannabinoid scaffolds [24]. The key transformation involves the protonation of the terpenol substrate by the chiral Brønsted acid, followed by intramolecular cyclization to form the characteristic pyran ring system.

The mechanism involves the formation of a chiral ion pair between the protonated substrate and the chiral phosphate anion, which controls the stereochemical outcome of the cyclization reaction. The strong acidity of the IDPi catalysts enables the activation of relatively unreactive substrates, while the chiral environment provided by the phosphate anion ensures high enantioselectivity [24].

The synthetic approach provides access to naturally occurring cannabimimetic compounds, including (−)-cis-Δ9-tetrahydrocannabinol, following MOM-deprotection of the initial products. The methodology demonstrates excellent functional group compatibility and provides products with high enantiomeric purity [24].

The development of confined chiral acids represents a significant advancement in asymmetric synthesis, with applications extending beyond cannabinoid chemistry. The use of highly fluorinated imino-imidodiphosphate catalysts provides exceptional reactivity and selectivity, enabling transformations that were previously considered impossible [18].

Conjugate Addition/Enolate Alkylation Strategies

The development of tandem conjugate addition/enolate alkylation strategies has provided new opportunities for the enantioselective synthesis of tetrahydrocannabinol derivatives [26]. The approach developed by Luo and May utilizes ambiphilic organoboronate reagents to achieve efficient construction of the cannabinoid framework.

The synthetic strategy involves the use of novel ambiphilic trifluoroborates that can participate in both nucleophilic and electrophilic reactions within a single transformation. The tandem process begins with an enantioselective conjugate addition of the boronate reagent to an appropriate Michael acceptor, followed by intramolecular alkylation of the resulting enolate intermediate [26].

The key innovation is the development of alkenyl and aryl ambiphilic trifluoroborates that demonstrate excellent compatibility with various functional groups while providing high yields and excellent enantio- and diastereoselectivity. The methodology allows for the construction of complex cannabinoid structures in a single synthetic operation, significantly reducing the number of steps required [26].

The approach has been successfully applied to the synthesis of (−)-Δ9-THC and cannabidiol, demonstrating the versatility of the methodology. The synthesis of benzo-fused cannabinoid analogues and products containing tandem quaternary stereocenters further illustrates the potential of this approach for accessing diverse cannabinoid structures [26].

The development of ambiphilic organoboronate chemistry represents a significant advancement in synthetic methodology, with applications extending beyond cannabinoid synthesis. The unique reactivity of these reagents enables new disconnection strategies and provides access to complex molecular architectures through simplified synthetic sequences [26].

Analytical Validation Methods

The analytical validation of (R,R)-tetrahydrocannabinol synthesis requires sophisticated analytical techniques capable of distinguishing between closely related stereoisomers and providing accurate quantitative information. Contemporary analytical methods have evolved to meet the stringent requirements of pharmaceutical analysis while addressing the unique challenges associated with cannabinoid chemistry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for cannabinoid analysis, providing exceptional sensitivity, specificity, and quantitative accuracy [27] [28]. The methodology developed by Dryburgh and coworkers represents a comprehensive approach to cannabinoid validation, encompassing 17 different cannabinoids including various THC isomers.

The analytical method utilizes reversed-phase liquid chromatography coupled with triple-quadrupole mass spectrometry, providing selected reaction monitoring (SRM) capabilities for enhanced specificity. The chromatographic separation is achieved using a C18 column with optimized mobile phase conditions, typically involving acetonitrile-water gradients with appropriate pH modification [27].

The mass spectrometric detection relies on electrospray ionization in positive ion mode, with specific molecular ion transitions monitored for each cannabinoid. For tetrahydrocannabinol isomers, the method monitors transitions from the protonated molecular ion (m/z 315) to characteristic fragment ions (m/z 193 and m/z 135), providing both quantitative and confirmatory information [27].

The validation parameters demonstrate excellent performance characteristics, with lower limits of quantification (LLOQ) of 10 ng/mL for all cannabinoids and linear calibration ranges spanning 1000-fold concentration differences. Within-batch and between-batch precision and accuracy meet pharmaceutical guidelines, with relative standard deviations typically below 5% and accuracy within ±10% of nominal values [27].

The method addresses several challenges specific to cannabinoid analysis, including the potential for analyte degradation, matrix effects, and the need for extended stability studies. The use of deuterated internal standards for each analyte class provides excellent compensation for matrix effects and ensures accurate quantification across diverse sample types [27].

Chiral High-Performance Liquid Chromatography

Chiral HPLC has become an essential tool for the analysis of enantiomeric purity in (R,R)-tetrahydrocannabinol synthesis, providing baseline resolution of cannabinoid stereoisomers and enabling accurate determination of enantiomeric excess [21] [29]. The methodology utilizes polysaccharide-based chiral stationary phases that demonstrate excellent selectivity for cannabinoid enantiomers.

The analytical approach employs multiple chiral columns, including CHIRALPAK IA, ID, IE, and IG, each providing different selectivity patterns for cannabinoid stereoisomers. The mobile phase optimization involves both normal-phase and reversed-phase conditions, with the choice depending on the specific separation requirements and sample characteristics [21].

The method development process involves systematic screening of chiral stationary phases, mobile phase compositions, and analytical conditions to achieve optimal resolution and analysis time. The use of longer columns and the conversion from gradient to isocratic methods have proven effective for achieving complete baseline resolution of enantiomers [21].

The validation parameters demonstrate excellent performance for enantiomeric purity determination, with the ability to detect minor enantiomeric impurities at levels below 0.1%. The method provides accurate quantification of enantiomeric excess values, which is crucial for assessing the performance of asymmetric synthetic methodologies [21].

The development of chiral HPLC methods has also addressed the unique challenges associated with cannabinoid analysis, including the potential for on-column isomerization and the need for temperature control to maintain stereochemical integrity. The use of temperature-controlled column compartments and optimized injection techniques ensures reliable and reproducible results [21].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy continues to play a crucial role in the structural characterization and purity assessment of (R,R)-tetrahydrocannabinol, providing detailed information about molecular structure, stereochemistry, and chemical purity [29] [2]. Contemporary NMR approaches utilize high-field instruments and specialized techniques to address the analytical challenges associated with cannabinoid chemistry.

The structural elucidation of tetrahydrocannabinol derivatives typically involves comprehensive NMR characterization, including 1H NMR, 13C NMR, and two-dimensional correlation experiments. The use of high-field NMR spectrometers (500 MHz or higher) provides enhanced resolution and sensitivity, enabling the detection of minor impurities and the determination of stereochemical configurations [29].

Chiral NMR techniques have been developed for the determination of enantiomeric purity, utilizing chiral shift reagents and chiral solvating agents to resolve enantiomeric signals. The approach involving chiral lanthanide shift reagents (CLSR) provides a convenient method for determining enantiomeric ratios without the need for chiral chromatography [29].

The use of deuterated cannabinoid standards has enhanced the quantitative capabilities of NMR spectroscopy, enabling accurate determination of chemical purity and the identification of synthetic impurities. The method is particularly valuable for identifying closely related structural isomers that may not be resolved by chromatographic methods [29].

Variable temperature NMR experiments have provided valuable insights into the dynamic behavior of cannabinoid molecules, including the determination of rotational barriers and conformational preferences. These studies have been particularly important for understanding the behavior of axially chiral cannabinoid derivatives [30].

Advanced Analytical Techniques

The development of advanced analytical techniques has expanded the capabilities for (R,R)-tetrahydrocannabinol analysis, addressing specific challenges and providing new insights into cannabinoid chemistry. These techniques complement traditional analytical methods and provide enhanced capabilities for pharmaceutical analysis.

Microcrystal electron diffraction (MicroED) has emerged as a revolutionary technique for the structural determination of cannabinoids, obviating the need for large single crystals typically required for X-ray crystallography. This technique is particularly valuable for low-melting cannabinoids that are difficult to crystallize using traditional methods [29].

Circular dichroism (CD) spectroscopy has been utilized for the determination of absolute configuration and enantiomeric purity of cannabinoid derivatives. The technique provides information about the stereochemical configuration of chiral centers and can be used to monitor the progress of asymmetric synthetic reactions [29].

Ion mobility-mass spectrometry (IM-MS) has been investigated for the separation and identification of cannabinoid isomers, providing an additional dimension of separation based on molecular shape and size. This technique is particularly valuable for distinguishing between closely related structural isomers that may not be resolved by conventional analytical methods [27].

The development of supercritical fluid chromatography (SFC) coupled with mass spectrometry has provided new opportunities for cannabinoid analysis, offering advantages in terms of analysis speed and environmental sustainability. SFC-MS methods have been developed for both analytical and preparative applications, providing efficient separation of cannabinoid isomers [19].

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

320.177630004 g/mol

Monoisotopic Mass

320.177630004 g/mol

Heavy Atom Count

24

UNII

89HTC2NWF3
JDD6B8E8CW

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R,R-THC

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Last modified: 07-22-2023

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